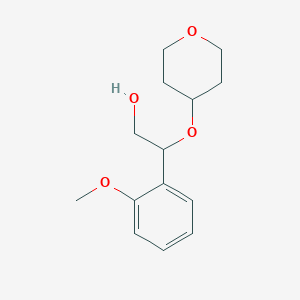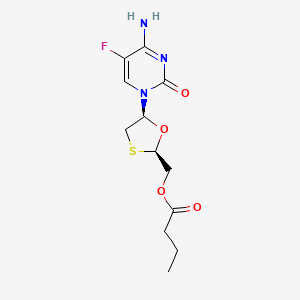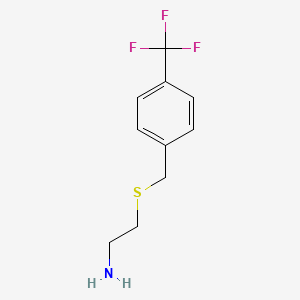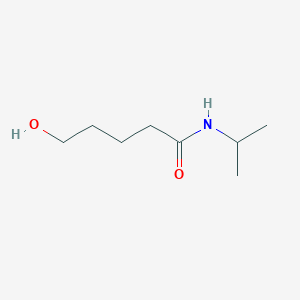![molecular formula C10H14BNO2 B3103326 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1437051-80-3](/img/structure/B3103326.png)
6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
概要
説明
“6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol” is a boron-based compound . It’s part of a class of compounds known as benzoxaboroles, which have been synthesized and studied for their potential pharmacological activities .
Synthesis Analysis
Benzoxaboroles, including “this compound”, can be synthesized through a series of chemical reactions. In one approach, a series of compounds were synthesized in two steps via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a boron atom at its core . The compound is part of the benzoxaborole class of compounds, which are characterized by a boron atom within a heterocyclic ring .Chemical Reactions Analysis
Benzoxaboroles, including “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in protodeboronation reactions .作用機序
Target of Action
The primary target of 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is phosphodiesterase-4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various physiological processes.
Mode of Action
The compound binds to the catalytic domain of PDE4B2, a subtype of PDE4. Its boronic acid moiety chelates with the dual metal ions in the catalytic domain, overlapping with the phosphate in cAMP during the hydrolysis process, and extends its interaction into the adenine pocket .
Biochemical Pathways
By inhibiting PDE4, the compound increases the levels of cAMP within cells. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cellular function . This can result in the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) .
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels lead to a decrease in the production of various cytokines. This can result in reduced inflammation and structural changes in the skin associated with conditions like psoriasis and atopic dermatitis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the local application of the compound can penetrate the skin and inhibit the transcription of certain interleukins induced by specific substances . .
実験室実験の利点と制限
One advantage of using 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol in lab experiments is its unique boron-containing structure, which makes it a promising candidate for the development of new drugs. In addition, the synthesis method has been optimized and yields high purity and high yield of the product. One limitation of using this compound is its relatively new status in the scientific community, which means that more research is needed to fully understand its potential applications.
将来の方向性
There are many potential future directions for research on 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol. One direction is the development of new drugs for the treatment of type 2 diabetes and osteoporosis based on its inhibitory activity against DPP-4 and cathepsin K. Another direction is the development of new anticancer drugs based on its anticancer activity. Further research is also needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of medicinal chemistry.
科学的研究の応用
6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and cathepsin K. DPP-4 inhibitors are used in the treatment of type 2 diabetes, while cathepsin K inhibitors are used in the treatment of osteoporosis. This compound has also been shown to exhibit anticancer activity, making it a potential candidate for the development of new anticancer drugs.
特性
IUPAC Name |
(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14-10/h3-5,13H,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKXCNGZACOZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)CN)C(O1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














